

Introduction: The Strategic Value of Indazole Boronic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-methyl-1H-indazol-6-yl)boronic acid

Cat. No.: B1387065

[Get Quote](#)

The indazole ring system, a bioisostere of indole, is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds.^[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone for designing molecules that modulate various biological targets. The introduction of a boronic acid moiety onto this scaffold dramatically enhances its synthetic utility.

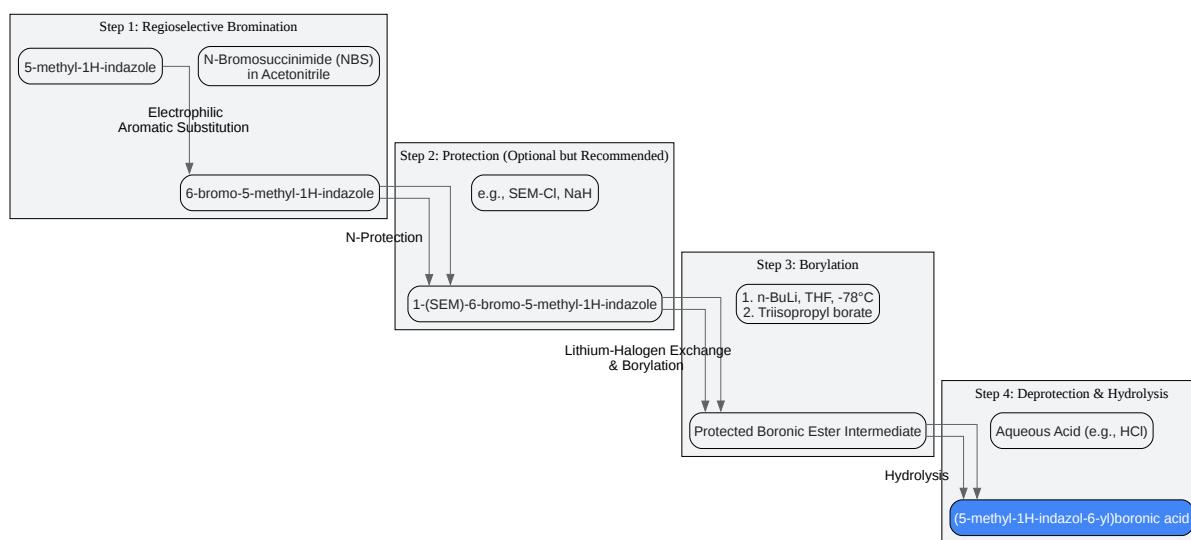
Boronic acids are exceptionally versatile intermediates, primarily due to their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[2][3]} This palladium-catalyzed reaction allows for the precise and efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are central to many modern pharmaceuticals.^{[2][4]} Furthermore, the boronic acid group itself can act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a mechanism exploited by several FDA-approved drugs.^{[5][6]}

(5-methyl-1H-indazol-6-yl)boronic acid combines the desirable indazole core with this powerful chemical handle, positioning it as a key building block for creating novel chemical entities with therapeutic potential.

Physicochemical Profile and Structural Isomers

A precise understanding of a compound's physical properties is fundamental to its application. Below is a comparative table of **(5-methyl-1H-indazol-6-yl)boronic acid** and its closely related

structural isomers. The similarities in molecular weight and formula underscore the subtlety and importance of regiochemistry in determining the ultimate biological and chemical activity.


Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Form
(5-methyl-1H-indazol-6-yl)boronic acid	1310383-42-6	C ₈ H ₉ BN ₂ O ₂	175.98	Solid[7]
(5-Methyl-1H-indazol-4-yl)boronic acid	1245816-10-7	C ₈ H ₉ BN ₂ O ₂	175.98	White to light solid[8]
(6-Methyl-1H-indazol-5-yl)boronic acid	1310405-35-6	C ₈ H ₉ BN ₂ O ₂	175.98	Solid[9][10]
1-Methyl-1H-indazole-6-boronic acid	1150114-80-9	C ₈ H ₉ BN ₂ O ₂	175.98	Solid
1-Methyl-1H-indazole-5-boronic acid	590418-08-9	C ₈ H ₉ BN ₂ O ₂	175.98	-

Synthesis and Mechanistic Considerations

The synthesis of aryl and heteroaryl boronic acids typically involves the borylation of an organometallic intermediate derived from a corresponding halide. A robust and widely applicable strategy involves the halogen-metal exchange of a bromo-indazole followed by trapping with a borate ester.

Proposed Synthetic Workflow

A plausible and efficient synthesis of **(5-methyl-1H-indazol-6-yl)boronic acid** starts from the commercially available 5-methyl-1H-indazole. The workflow involves regioselective bromination followed by a lithium-halogen exchange and borylation.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **(5-methyl-1H-indazol-6-yl)boronic acid**.

Detailed Experimental Protocol: Synthesis

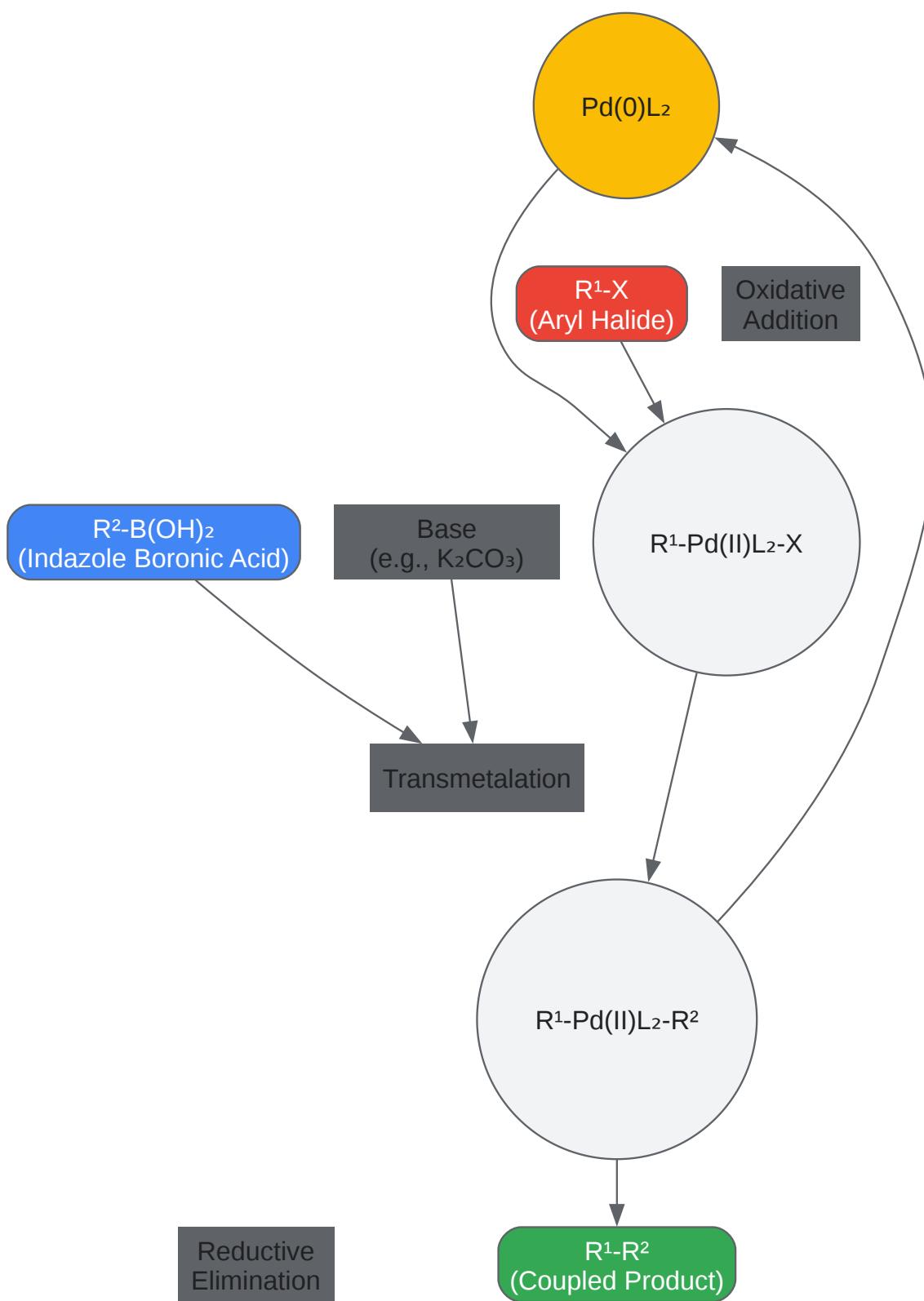
Disclaimer: This is a representative protocol adapted from standard procedures for analogous compounds.[\[11\]](#)[\[12\]](#) All reactions should be performed by trained chemists under an inert atmosphere with appropriate personal protective equipment.

Step 1: Synthesis of 6-bromo-5-methyl-1H-indazole

- To a stirred solution of 5-methyl-1H-indazole (1.0 eq) in anhydrous acetonitrile (ACN), cool the mixture to 0 °C.
- Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 6-bromo-5-methyl-1H-indazole.

Step 2: Synthesis of **(5-methyl-1H-indazol-6-yl)boronic acid**

- N-Protection (Recommended): To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF, add NaH (1.2 eq) at 0 °C. Stir for 30 minutes, then add a suitable protecting group reagent (e.g., SEM-Cl, 1.1 eq). Stir overnight at room temperature. Work up by quenching with water and extracting with ethyl acetate. Purify as needed. The protection of the indazole N-H prevents side reactions during the lithiation step.
- Dissolve the N-protected 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
- Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting mixture at -78 °C for 1 hour. The lithium-halogen exchange is typically rapid at this temperature.


- To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C.
- After addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of 1 M aqueous HCl solution at 0 °C. Stir vigorously for 1-2 hours to effect hydrolysis of the borate ester and removal of the protecting group.
- Extract the product with ethyl acetate. The product may precipitate or remain in the aqueous layer depending on pH. Adjust pH if necessary to facilitate extraction.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or trituration from a suitable solvent system (e.g., ether/hexanes) to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of **(5-methyl-1H-indazol-6-yl)boronic acid** is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[\[1\]](#)[\[13\]](#) This reaction provides a powerful method for C-C bond formation between the C6 position of the indazole and various sp²-hybridized carbon atoms (aryl, vinyl, heteroaryl).

Catalytic Cycle Mechanism

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a general protocol. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[\[4\]](#)[\[14\]](#)

- To a reaction vial, add **(5-methyl-1H-indazol-6-yl)boronic acid** (1.2 eq), the aryl halide partner (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
- Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
- Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). The water is crucial for activating the boronic acid in the transmetalation step.[\[3\]](#)
- Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite® to remove the palladium catalyst.
- Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heteroaryl product.

Applications in Medicinal Chemistry

The (5-methyl-1H-indazol-6-yl) moiety is a valuable pharmacophore for developing targeted therapeutics. Its utility stems from its ability to form key interactions with biological targets and its prime positioning for synthetic elaboration via the boronic acid handle.

- Kinase Inhibitors: The indazole core is prevalent in numerous kinase inhibitors. The C6 position can be functionalized via Suzuki coupling to introduce aryl or heteroaryl groups that occupy the hydrophobic regions of the ATP-binding pocket. The 5-methyl group can provide additional van der Waals contacts or sterically orient the molecule for optimal binding.
- Enzyme Inhibition: As a boronic acid, the compound itself has the potential to act as an inhibitor of serine or threonine hydrolases.^[5] The boronic acid can form a tetrahedral, covalent but reversible adduct with the catalytic hydroxyl group in an enzyme's active site.
- Scaffold for Library Synthesis: The true power of this building block lies in its ability to facilitate the rapid synthesis of diverse compound libraries.^[2] By coupling **(5-methyl-1H-indazol-6-yl)boronic acid** with a wide array of aryl and heteroaryl halides, researchers can efficiently explore the structure-activity relationship (SAR) around the indazole core, accelerating the lead optimization process in drug discovery.

Safety, Handling, and Storage

As a member of the boronic acid class of compounds, **(5-methyl-1H-indazol-6-yl)boronic acid** requires careful handling.

- Hazards Identification: Based on data for analogous compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.^[15] It may also cause respiratory irritation.^[15]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^{[15][16][17]}
- Handling: Avoid creating dust.^{[17][18]} Wash hands thoroughly after handling.^[16] Do not eat, drink, or smoke when using this product.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[16][17]} Boronic acids can be prone to dehydration to form boroxines, so storage under an inert atmosphere is recommended for long-term stability.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.^{[16][17]}

Conclusion

(5-methyl-1H-indazol-6-yl)boronic acid stands as a highly valuable and versatile building block for chemical synthesis and drug discovery. Its strategic combination of the biologically relevant indazole scaffold and the synthetically powerful boronic acid functional group makes it an essential tool for creating complex molecules. Through robust synthetic protocols and its cornerstone application in Suzuki-Miyaura cross-coupling, this compound provides a reliable gateway to novel chemical matter, empowering researchers to push the boundaries of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-methyl-1H-indazole-6-boronic acid AldrichCPR 1310383-42-6 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]
- 10. 1310405-35-6 | (6-Methyl-1H-indazol-5-yl)boronic acid - Moldb [moldb.com]
- 11. researchgate.net [researchgate.net]
- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 13. mdpi-res.com [mdpi-res.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Indazole Boronic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1387065#5-methyl-1h-indazol-6-yl-boronic-acid-chemical-properties\]](https://www.benchchem.com/product/b1387065#5-methyl-1h-indazol-6-yl-boronic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com